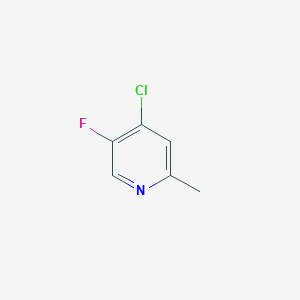

4-Chloro-5-fluoro-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWCXLYGQBLSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599242 | |

| Record name | 4-Chloro-5-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-95-2 | |

| Record name | 4-Chloro-5-fluoro-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-5-fluoro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Chloro-5-fluoro-2-methylpyridine, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. This document consolidates available data on its physical and spectral characteristics, outlines experimental protocols for its analysis, and discusses its potential applications as a versatile chemical intermediate.

Core Chemical and Physical Properties

This compound, with the CAS number 169750-95-2, is a substituted picoline. The strategic placement of chloro and fluoro groups on the pyridine ring significantly influences its reactivity and makes it a valuable building block in the synthesis of more complex molecules.[1]

A summary of its key physical and chemical identifiers is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | [2] |

| Molecular Weight | 145.56 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 169750-95-2 | [1] |

| SMILES String | CC1=CC(=C(C=N1)F)Cl | [2] |

| InChI Key | WFWCXLYGQBLSGP-UHFFFAOYSA-N | [2] |

Spectroscopic Profile

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While experimental spectra are not widely published, a predicted profile based on established principles of spectroscopy is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

¹³C NMR (Predicted): The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine and chlorine atoms will exhibit characteristic chemical shifts. Furthermore, the carbon bonded to the fluorine atom is expected to show a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 145, corresponding to the molecular weight of the compound.[2] The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorptions are expected for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl and C-F stretching vibrations.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These are based on standard laboratory techniques for similar compounds.

Generalized Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from a readily available picoline derivative. A plausible synthetic route is outlined in the workflow diagram below. The key steps would likely involve regioselective chlorination and fluorination reactions.

Caption: A potential synthetic pathway for this compound.

Detailed Steps:

-

Diazotization: 2-Amino-5-fluoro-4-methylpyridine is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride. This facilitates the displacement of the diazonium group with a chlorine atom, yielding the desired this compound.

-

Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or distillation.

Spectroscopic Analysis Workflow

Caption: Workflow for the structural elucidation of the synthesized compound.

Instrumentation and Procedure:

-

NMR Spectroscopy: A solution of the sample in a deuterated solvent (e.g., CDCl₃) is prepared. ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: A small amount of the sample is introduced into a mass spectrometer, typically using a technique like gas chromatography-mass spectrometry (GC-MS) or direct infusion, to determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic vibrational frequencies of the functional groups.

Reactivity and Applications in Drug Development

Halogenated pyridines are crucial intermediates in the pharmaceutical and agrochemical industries. The presence of chloro and fluoro substituents on the pyridine ring of this compound offers several avenues for further chemical transformations.

The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The fluorine atom can also influence the molecule's electronic properties and metabolic stability, which are important considerations in drug design. This compound serves as a valuable scaffold for the synthesis of biologically active molecules, and its derivatives are explored for their potential as therapeutic agents.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or comes into contact with skin, and may cause irritation to the skin, eyes, and respiratory tract. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the chemical properties of this compound. Further experimental investigation is warranted to fully elucidate its physical properties and reactivity profile.

References

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-methylpyridine (CAS: 169750-95-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring, offers multiple reaction sites for the synthesis of complex molecules with diverse biological activities. The strategic placement of these functional groups influences the compound's reactivity and physicochemical properties, making it a valuable intermediate in the development of novel therapeutic agents. Pyridine and its derivatives are integral components of numerous pharmaceuticals, and the introduction of halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 169750-95-2 | [1][2] |

| Molecular Formula | C₆H₅ClFN | [1][3] |

| Molecular Weight | 145.56 g/mol | [1][3] |

| Appearance | Light yellow to brown liquid | N/A |

| Purity | ≥95% (typical) | [2] |

| Storage | Sealed in dry, 2-8°C or Room Temperature | N/A |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While full spectra are often proprietary, predicted and reported data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the pyridine ring and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry data can confirm the molecular weight and provide insights into the fragmentation pattern of the molecule.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 146.01674 |

| [M+Na]⁺ | 167.99868 |

| [M-H]⁻ | 144.00218 |

| [M]⁺ | 145.00891 |

| [M]⁻ | 145.01001 |

(Data sourced from computational predictions)[4]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic approach can be inferred from the synthesis of structurally similar compounds. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

A common method for the synthesis of chloropyridines involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Procedure for Sandmeyer Reaction

The following is a generalized protocol based on standard Sandmeyer reaction conditions for the conversion of an aminopyridine to a chloropyridine. Note: This protocol is illustrative and would require optimization for the specific substrate.

-

Diazotization:

-

Dissolve 4-amino-5-fluoro-2-methylpyridine in a suitable aqueous acid (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture for a designated period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

-

-

Chlorination:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to facilitate the evolution of nitrogen gas and the formation of the chloropyridine.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or distillation.

-

Applications in Drug Discovery

Halogenated pyridines, including this compound, are key intermediates in the synthesis of a wide range of biologically active compounds. The chlorine and fluorine atoms provide handles for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Role as a Key Intermediate in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction widely used in the pharmaceutical industry. This compound can serve as the electrophilic partner in this reaction, allowing for the introduction of various aryl or heteroaryl groups at the 4-position of the pyridine ring.

Caption: General workflow for Suzuki-Miyaura coupling.[5]

Potential Therapeutic Targets

While specific drugs synthesized directly from this compound are not extensively documented in publicly available literature, the structural motifs it helps create are found in inhibitors of various kinases and other enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The substituted pyridine core is a common feature in many bioactive molecules.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements: [1]

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of functional groups allows for the synthesis of a diverse range of complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective utilization in the development of new pharmaceuticals. Further research into its applications and the development of optimized synthetic protocols will continue to enhance its importance in the field of drug discovery.

References

- 1. This compound | C6H5ClFN | CID 19691410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 169750-95-2 [sigmaaldrich.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. PubChemLite - this compound (C6H5ClFN) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

4-Chloro-5-fluoro-2-methylpyridine physical and chemical properties

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Chloro-5-fluoro-2-methylpyridine, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information

This compound is a halogenated pyridine derivative. Such compounds are valuable building blocks in medicinal chemistry and materials science due to their versatile reactivity. The presence of both chloro and fluoro substituents, along with a methyl group, on the pyridine ring offers multiple sites for chemical modification, making it an attractive scaffold for the synthesis of complex molecular architectures.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 169750-95-2 | PubChem[1] |

| Molecular Formula | C6H5ClFN | PubChem[1] |

| Molecular Weight | 145.56 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C=N1)F)Cl | PubChem[1] |

| InChI Key | WFWCXLYGQBLSGP-UHFFFAOYSA-N | PubChem[1] |

Physical and Chemical Properties

Detailed experimental data for this compound is not widely available in the public domain. The following tables summarize predicted data from computational models, which provide useful estimates for experimental planning.

Table 2: Predicted Physical Properties

| Property | Predicted Value | Source |

| Boiling Point | 156.7 ± 35.0 °C | ChemicalBook |

| Density | 1.264 ± 0.06 g/cm³ | ChemicalBook |

| pKa | 2.95 ± 0.10 | ChemicalBook |

| XlogP | 2.0 | PubChemLite[2] |

Table 3: Chemical and Safety Information

| Property | Value | Source |

| Appearance | Light yellow to brown Liquid | ChemicalBook |

| Storage | Sealed in dry, 2-8°C | BLD Pharm |

| GHS Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | PubChem[1] |

Chemical Reactivity and Synthesis

Halogenated pyridines are versatile intermediates in organic synthesis. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while both the chloro and fluoro groups can participate in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

General Reactivity Profile

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C4-Cl bond towards attack by nucleophiles (e.g., amines, alcohols, thiols). This allows for the introduction of a wide range of functional groups at this position.

-

Suzuki-Miyaura Cross-Coupling: The chloro group can be replaced by various aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling with boronic acids or their esters. This is a powerful method for constructing C-C bonds.[3][4]

Representative Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

-

Reactant Preparation: In a dry reaction vessel, dissolve 4-chloropyrimidine derivative (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or NMP). Add the amine nucleophile (1.1-1.5 equiv.) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 equiv.).

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from 80-120 °C. Stir for 2-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Reactant Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chloropyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).[4][5]

-

Reaction Execution: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe. Heat the reaction mixture to 80-120 °C and stir vigorously for the required time (typically 2-24 hours).[4]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with an organic solvent and water. Separate the organic layer and extract the aqueous layer.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[4][5]

Role in Drug Discovery and Development

Pyridine-containing compounds are prevalent in a vast number of FDA-approved drugs and are a focus of ongoing drug discovery efforts. They are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.

The structural motifs present in this compound make it a candidate for incorporation into screening libraries for identifying novel therapeutic agents. The pyridine ring can act as a bioisostere for a phenyl ring, offering advantages in solubility and metabolic stability. The substituents provide vectors for chemical diversification to optimize potency, selectivity, and pharmacokinetic properties.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the application of this compound in a research and development context.

References

The Biological Landscape of 4-Chloro-5-fluoro-2-methylpyridine Derivatives: A Technical Overview for Drug Discovery Professionals

Disclaimer: Extensive literature searches did not yield specific biological activity data, detailed experimental protocols, or defined signaling pathways for derivatives of 4-Chloro-5-fluoro-2-methylpyridine. The following guide has been constructed based on the well-documented activities of structurally related substituted pyridine compounds to provide a predictive framework for researchers and drug development professionals. The experimental protocols and data presented are illustrative examples drawn from research on analogous compounds and should be adapted and validated for novel derivatives.

Introduction

Substituted pyridine scaffolds are of significant interest in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure for targeting a wide range of biological molecules, particularly protein kinases. The incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to target proteins. This technical guide explores the potential biological activities of derivatives based on the this compound core, with a focus on their potential as kinase inhibitors and anticancer agents.

Potential Biological Activities and Therapeutic Targets

Based on the activities of structurally similar compounds, derivatives of this compound are predicted to exhibit a range of biological effects, most notably as inhibitors of protein kinases involved in cell signaling pathways critical to cancer cell proliferation and survival.

Anticipated Target Families:

-

Tyrosine Kinases: Many substituted pyridines are potent inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.

-

Serine/Threonine Kinases: Inhibition of serine/threonine kinases like those in the MAPK/ERK and PI3K/Akt/mTOR pathways is a common mechanism for pyridine-based anticancer agents.

Quantitative Analysis of Antiproliferative Activity (Illustrative Data)

The following table summarizes hypothetical IC50 values for a series of this compound derivatives against various cancer cell lines. This data is illustrative and based on activities reported for analogous substituted pyridine compounds.

| Compound ID | R-Group at C-4 | Cell Line | IC50 (µM) | Target Kinase (Predicted) |

| CFM-001 | -NH-(4-methoxyphenyl) | A549 (Lung) | 0.85 | EGFR |

| CFM-002 | -NH-(3-chloro-4-fluorophenyl) | HCT116 (Colon) | 0.52 | MEK1/2 |

| CFM-003 | -O-(2,4-dichlorophenyl) | MCF-7 (Breast) | 1.20 | VEGFR2 |

| CFM-004 | -S-(4-(trifluoromethyl)phenyl) | U87-MG (Glioblastoma) | 2.50 | PDGFRα |

Detailed Experimental Protocols (Illustrative Examples)

The following are representative protocols for key in vitro assays used to characterize the biological activity of kinase inhibitors. These are based on standard methodologies and would need to be optimized for specific this compound derivatives.

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compounds (dissolved in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, the recombinant EGFR kinase, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the Poly(Glu, Tyr) substrate.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a test compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HCT116, MCF-7)

-

Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action (Illustrative Diagrams)

The following diagrams, generated using Graphviz, illustrate potential signaling pathways that could be targeted by derivatives of this compound, based on the known mechanisms of other pyridine-based kinase inhibitors.

Caption: Predicted inhibition of the EGFR signaling pathway.

Caption: General experimental workflow for drug discovery.

Conclusion and Future Directions

While direct experimental data for this compound derivatives is currently lacking in the public domain, the structural alerts present in this scaffold strongly suggest potential as modulators of key biological pathways, particularly as kinase inhibitors. The illustrative data and protocols provided in this guide offer a robust starting point for the synthesis and evaluation of novel derivatives. Future research should focus on synthesizing a library of these compounds with diverse substitutions at the 4-position and screening them against a panel of cancer-relevant kinases and cell lines. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could lead to the development of novel and potent therapeutic agents.

The Versatile Building Block: A Technical Guide to 4-Chloro-5-fluoro-2-methylpyridine in Synthetic Chemistry

For Immediate Release

Shanghai, China – December 24, 2025 – 4-Chloro-5-fluoro-2-methylpyridine is a halogenated pyridine derivative that has emerged as a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive chlorine atom, a fluorine atom, and a methyl group, provides a versatile scaffold for the construction of complex molecular architectures with diverse biological activities. This technical guide offers an in-depth overview of the properties, synthetic applications, and biological significance of compounds derived from this key intermediate.

Physicochemical Properties and Reactivity

This compound, with the CAS number 169750-95-2, is a compound with the molecular formula C₆H₅ClFN and a molecular weight of 145.56 g/mol .[1] The presence of both chloro and fluoro substituents on the pyridine ring significantly influences its electronic properties and reactivity. The chlorine atom at the 4-position serves as a versatile leaving group, amenable to displacement through various nucleophilic substitution and cross-coupling reactions. The fluorine atom at the 5-position enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 169750-95-2 | [1] |

| Molecular Formula | C₆H₅ClFN | [1] |

| Molecular Weight | 145.56 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=CC(=C(C=N1)F)Cl | [1] |

Synthetic Applications as a Building Block

The strategic placement of the chloro and fluoro groups makes this compound a highly sought-after precursor in the synthesis of novel bioactive molecules. The chlorine atom is the primary site for synthetic modification, participating in a range of transformations to introduce diverse functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the fluorine substituent, renders the C4-position susceptible to nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of substituted pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent also serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Key examples include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce aryl or heteroaryl moieties.

-

Buchwald-Hartwig Amination: Coupling with a wide range of primary and secondary amines to form N-aryl derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

These reactions provide powerful tools for elaborating the core structure of this compound and accessing a broad chemical space.

Experimental Protocols for Key Transformations

While specific, detailed experimental protocols for reactions starting directly with this compound are not extensively documented in publicly available literature, general procedures for analogous halogenated pyridines can be adapted. The following represent generalized workflows for common synthetic transformations.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: General Workflow for Buchwald-Hartwig Amination

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Diagram 3: General Workflow for Nucleophilic Aromatic Substitution (SNAr)

Caption: A generalized workflow for nucleophilic aromatic substitution (SNAr) reactions.

Role in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest in medicinal chemistry due to the favorable properties that fluorine incorporation can impart to a drug candidate, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Derivatives of this building block have been investigated for their potential as antibacterial and antiviral agents.[2][3]

A patent application (EP 2 080 761 A1) describes the synthesis of various compounds derived from a closely related precursor, this compound 1-oxide, and their evaluation for antimicrobial activity.[4] This highlights the utility of this chemical scaffold in the development of new therapeutics for infectious diseases.

Diagram 4: Drug Discovery Pathway Utilizing this compound

Caption: A conceptual pathway for drug discovery starting from this compound.

Conclusion

This compound stands out as a valuable and versatile building block in modern organic synthesis. Its unique combination of reactive sites allows for the efficient construction of a wide array of complex molecules. The demonstrated and potential biological activities of its derivatives, particularly in the antibacterial and antiviral arenas, underscore its importance for researchers, scientists, and drug development professionals. Further exploration of the synthetic utility of this compound is poised to unlock new avenues for the discovery of novel therapeutics and functional materials.

References

- 1. This compound | C6H5ClFN | CID 19691410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-6-cyclopropyl-2-methylpyrimidine|CAS 1159818-45-7 [benchchem.com]

- 3. 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine | 1196154-31-0 | Benchchem [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Safety and Hazards of 4-Chloro-5-fluoro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 4-Chloro-5-fluoro-2-methylpyridine (CAS No. 169750-95-2). The information is compiled from safety data sheets, chemical databases, and established testing guidelines. This document is intended to inform researchers and professionals in drug development and other scientific fields about the potential risks associated with this compound and to provide guidance on its safe handling.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C6H5ClFN | PubChem[1] |

| Molecular Weight | 145.56 g/mol | PubChem[1] |

| CAS Number | 169750-95-2 | PubChem[1] |

| Appearance | Liquid | Not explicitly stated, inferred from flammability |

| Melting Point | 2.4 °C (36.3 °F) | Sigma-Aldrich |

| Boiling Point | 145 °C (293 °F) | Sigma-Aldrich |

| Density | 0.957 g/mL at 25 °C (77 °F) | Sigma-Aldrich |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Note: The GHS category for eye damage/irritation varies slightly between different suppliers, with some classifying it as Category 1 (causes serious eye damage) and others as Category 2A (causes serious eye irritation).

The following pictograms are associated with the hazards of this compound:

Toxicological Information

While specific toxicological studies for this compound are not widely available in the public domain, one safety data sheet provides an acute oral toxicity value.

| Endpoint | Species | Value |

| LD50 (Oral) | Rat | 440 mg/kg |

General Experimental Protocols for Toxicity Testing

The toxicological data for chemical substances are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely methodologies that would be used to assess the toxicity of a compound like this compound.

This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.

-

Dose Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: A group of three animals is dosed at the selected level. The number of mortalities within a specified period (typically 24-48 hours) determines the next step.

-

Stepwise Procedure:

-

If mortality is observed, the test is repeated at a lower dose level.

-

If no mortality is observed, the test is repeated at a higher dose level.

-

-

Endpoint: The toxicity category is determined by the dose level at which mortality is observed.

This guideline describes a procedure for the assessment of the irritant and/or corrosive effects of a substance on the skin.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Preparation of the Skin: The fur is clipped from the dorsal area of the trunk of the animal.

-

Application of Test Substance: A small amount of the test substance (0.5 mL for liquids) is applied to a small area of the clipped skin and covered with a gauze patch.

-

Exposure and Observation: The substance is left in contact with the skin for a defined period (typically 4 hours). After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored according to a standardized scale. The mean scores for erythema and edema are used to classify the substance's irritation potential.

This test is designed to evaluate the potential of a substance to cause irritation or corrosion to the eyes.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application of Test Substance: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the ocular lesions is scored according to a standardized scale. The scores are used to classify the substance's eye irritation potential.

Fire and Explosion Hazards

This compound is a flammable liquid and vapor.

| Hazard | Data |

| Flash Point | Not explicitly available in searched documents. |

| Explosion Limits | Not explicitly available in searched documents. |

| Hazardous Combustion Products | Carbon oxides, nitrogen oxides, hydrogen chloride, hydrogen fluoride. |

Experimental Protocol for Flash Point Determination

The flash point of a flammable liquid is typically determined using either a closed-cup or open-cup method, following standards such as those from ASTM International.

Example Protocol (Closed-Cup Method):

-

Apparatus: A closed-cup flash-point tester (e.g., Pensky-Martens) is used.

-

Sample Preparation: A specified volume of the test substance is placed in the test cup.

-

Heating: The sample is heated at a slow, constant rate.

-

Ignition Source: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.

-

Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Handling and Storage

Given the hazardous nature of this compound, strict safety precautions should be followed.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. Use a face shield if splashing is possible.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Engineering Controls: Work in a well-ventilated area. Eyewash stations and safety showers should be readily available.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

Ecotoxicological Information

No specific data on the ecotoxicity of this compound was found in the searched literature. As a halogenated organic compound, its release into the environment should be avoided.

Signaling Pathways and Metabolism

There is no specific information available in the public domain regarding the signaling pathways affected by this compound or its metabolic fate. For pyridine derivatives in general, metabolism can involve oxidation, hydroxylation, and conjugation reactions.

Visualizations

The following diagrams illustrate general workflows for assessing the hazards of a chemical substance like this compound.

Caption: General workflow for chemical hazard assessment.

Caption: Tiered approach to toxicity testing.

Conclusion

This compound is a flammable and toxic chemical that poses significant health hazards, including harm if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation. While quantitative toxicological data is limited in publicly accessible sources, the available information necessitates the use of stringent safety protocols, including appropriate personal protective equipment and engineering controls. Further research is needed to fully characterize its toxicological and ecotoxicological profile, as well as its metabolic fate and mechanisms of action. Researchers and drug development professionals should handle this compound with extreme care and adhere to all recommended safety guidelines.

References

4-Chloro-5-fluoro-2-methylpyridine: A Technical Guide for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-methylpyridine is a halogenated pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its trifunctional nature, featuring chloro, fluoro, and methyl substituents on the pyridine ring, offers multiple reactive sites for chemical modification. This versatility makes it a key intermediate in the development of novel compounds for the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine and chlorine atoms can significantly influence the physicochemical properties of resulting molecules, including their metabolic stability, binding affinity, and overall biological activity. This technical guide provides a comprehensive overview of the suppliers, pricing, a plausible synthetic approach, and a conceptual workflow for the application of this compound in research and development.

Suppliers and Pricing

A variety of chemical suppliers offer this compound (CAS No. 169750-95-2). The pricing can vary based on the quantity and purity of the compound. Below is a summary of available information from select suppliers. Please note that prices are subject to change and may not include shipping and handling fees. For the most accurate and up-to-date pricing, it is recommended to contact the suppliers directly.

| Supplier | Quantity | Purity | Price |

| CymitQuimica | 100 mg | 95.0% | €57.00 |

| 250 mg | 95.0% | €120.00 | |

| 1 g | 95.0% | €378.00 | |

| 5 g | 95.0% | €1,668.00 | |

| BLD Pharm | - | - | Contact for price |

| Sigma-Aldrich | - | 95% | Sign in for price |

| Sunway Pharm Ltd | 1 g | 97% | $629.00 |

| 5 g | 97% | $1869.00 | |

| ChemicalBook | - | 98.00% | Contact for price |

Note: The pricing information is based on publicly available data and may have changed. Direct inquiry with the suppliers is recommended for current pricing and availability.

Proposed Synthesis Pathway

General Experimental Protocol:

-

N-Oxidation of 2-Methyl-5-fluoropyridine: 2-Methyl-5-fluoropyridine is reacted with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid to form 2-methyl-5-fluoropyridine N-oxide. The reaction is typically carried out in a chlorinated solvent at room temperature.

-

Chlorination of the Pyridine Ring: The resulting N-oxide is then subjected to chlorination. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can be used to introduce a chlorine atom at the 4-position of the pyridine ring. This reaction is often performed at elevated temperatures.

-

Deoxygenation of the N-oxide: The final step involves the removal of the N-oxide group. This can be achieved by treating the chlorinated N-oxide with a reducing agent such as phosphorus trichloride (PCl₃) or iron in acetic acid to yield the final product, this compound.

Purification at each step would typically involve extraction, washing, and column chromatography to isolate the desired intermediate and final product.

Application in Drug Discovery: A Workflow for Library Synthesis

This compound is a versatile building block for the synthesis of compound libraries for high-throughput screening in drug discovery. The chloro and fluoro substituents provide handles for various cross-coupling reactions, allowing for the rapid diversification of the core structure.

Methodologies for Key Cross-Coupling Reactions:

-

Suzuki Coupling: To a mixture of this compound, a suitable boronic acid or ester, and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base such as potassium carbonate or cesium carbonate is added in a solvent system like dioxane/water or DME. The reaction mixture is heated under an inert atmosphere until the starting material is consumed.

-

Buchwald-Hartwig Amination: this compound is reacted with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos or BINAP). A strong base, such as sodium tert-butoxide, is used in a solvent like toluene or dioxane, and the reaction is typically heated.

-

Sonogashira Coupling: A terminal alkyne is coupled with this compound using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base, typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent. The reaction is usually carried out at room temperature or with gentle heating.

These reactions enable the introduction of a wide range of substituents at the 4-position of the pyridine ring, leading to the generation of a diverse library of compounds for biological screening.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its availability from multiple suppliers and the potential for diverse chemical transformations make it an attractive starting material for the synthesis of novel bioactive compounds. The synthetic and application workflows presented in this guide provide a foundation for researchers to incorporate this building block into their research and development programs.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-5-fluoro-2-methylpyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a proposed multi-step synthesis of 4-Chloro-5-fluoro-2-methylpyridine, a valuable substituted pyridine intermediate in the pharmaceutical and agrochemical industries. While a direct synthetic pathway from 2-aminopyridine is not well-established, this guide outlines a more practical and efficient route commencing from the readily available starting material, 5-fluoro-2-methylpyridine. The protocol is based on established pyridine chemistry, including N-oxidation, regioselective nitration, and subsequent chlorination/deoxygenation.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step process starting from 5-fluoro-2-methylpyridine. This pathway leverages the directing effects of the pyridine N-oxide to achieve the desired regiochemistry of the substituents.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-methylpyridine N-oxide

This initial step involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation activates the pyridine ring for subsequent electrophilic substitution.

Methodology:

-

To a solution of 5-fluoro-2-methylpyridine (1.0 eq) in a chlorinated solvent such as dichloromethane (CH₂Cl₂), add m-chloroperbenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 5-fluoro-2-methylpyridine N-oxide.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 5-Fluoro-2-methylpyridine | [1] |

| Reagent | m-Chloroperbenzoic acid (m-CPBA) | [1] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1] |

| Reaction Time | 16 hours | [1] |

| Temperature | 0 °C to Room Temperature | [1] |

| Typical Yield | ~80-90% | General Procedure |

Step 2: Synthesis of 5-Fluoro-2-methyl-4-nitropyridine N-oxide

The N-oxide from the previous step is nitrated at the 4-position. The N-oxide group directs the incoming electrophile to this position.

Methodology:

-

To a mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C, slowly add 5-fluoro-2-methylpyridine N-oxide (1.0 eq).

-

After the addition, allow the reaction mixture to warm to room temperature and then heat on a steam bath for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-fluoro-2-methyl-4-nitropyridine N-oxide.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 5-Fluoro-2-methylpyridine N-oxide | [1] |

| Reagents | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | [1] |

| Reaction Time | 2 hours (at elevated temperature) | [1] |

| Temperature | 0-5 °C initially, then steam bath | [1] |

| Reported Yield | 72% | [1] |

Step 3: Synthesis of this compound

The final step involves the conversion of the 4-nitro group to a chloro group and the simultaneous deoxygenation of the N-oxide.

Methodology:

-

To a solution of 5-fluoro-2-methyl-4-nitropyridine N-oxide (1.0 eq) in a suitable solvent like dichloromethane, add phosphorus oxychloride (POCl₃) (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature for 16 hours, and then heat to reflux for 4 hours.[1]

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and carefully quench by pouring it into ice water.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain this compound.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 5-Fluoro-2-methyl-4-nitropyridine N-oxide | [1] |

| Reagent | Phosphorus oxychloride (POCl₃) | [1] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1] |

| Reaction Time | 16 hours at RT, 4 hours at reflux | [1] |

| Temperature | Room Temperature to Reflux | [1] |

| Reported Yield | 89% | [1] |

Alternative Synthetic Considerations from 2-Aminopyridine

While the above pathway is recommended for its efficiency, a synthesis commencing from 2-aminopyridine would first involve the formation of 2-amino-5-fluoropyridine. This multi-step process includes nitration, amino group protection, nitro group reduction, a Schiemann reaction for fluorination, and deprotection.[2][3]

Caption: Synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine.

The subsequent conversion of the 2-amino group in 2-amino-5-fluoropyridine to a methyl group is not a standard transformation and would likely involve multiple, low-yielding steps, making this route less practical for large-scale synthesis. Following the formation of a methylated pyridine, subsequent chlorination at the 4-position would be necessary, potentially involving regioselectivity challenges.[4][5]

Conclusion

The synthesis of this compound is most practically achieved via a three-step sequence starting from 5-fluoro-2-methylpyridine. This method, involving N-oxidation, regioselective nitration, and chlorination/deoxygenation, provides a reliable and efficient route to this important chemical intermediate. The provided protocols and data offer a solid foundation for researchers in the fields of medicinal chemistry and drug development.

References

- 1. 4-CHLORO-5-FLUORO-2-PYRIDINEMETHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-5-fluoro-2-methylpyridine

Abstract

These application notes provide a detailed overview of the theoretical principles and generalized protocols for nucleophilic aromatic substitution (SNAr) reactions involving 4-chloro-5-fluoro-2-methylpyridine. Due to a lack of specific experimental data in the public domain for this substrate, this document focuses on the expected reactivity, potential regiochemical outcomes, and general methodologies derived from established principles of SNAr chemistry on analogous halogenated pyridine systems. Protocols provided are representative and intended as a starting point for experimental design.

Introduction

This compound (CAS 169750-95-2) is a disubstituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Its two distinct halogen atoms at positions activated by the pyridine nitrogen atom make it a candidate for functionalization via nucleophilic aromatic substitution (SNAr). This reaction pathway is a cornerstone of modern synthetic chemistry, allowing for the introduction of a wide array of amine, oxygen, and sulfur-based nucleophiles.

A key chemical question for this substrate is the regioselectivity of the substitution: will an incoming nucleophile displace the chlorine atom at the C4 position or the fluorine atom at the C5 position? This document will explore the factors governing this selectivity and provide general protocols for conducting SNAr reactions.

Reaction Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the halide leaving group.

For this compound, two competing pathways exist:

-

Attack at C4: Displacement of the chloride.

-

Attack at C5: Displacement of the fluoride.

The regioselectivity is determined by two primary factors:

-

Carbon Electrophilicity: The pyridine nitrogen acts as a strong electron-withdrawing group, reducing electron density primarily at the ortho (C2, C6) and para (C4) positions. The C4 position is therefore significantly activated toward nucleophilic attack. The fluorine atom at C5 also has an inductive electron-withdrawing effect, which can influence the electrophilicity of both C4 and C5.

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes it a better group for activating the ring for attack and stabilizing the negative charge in the Meisenheimer intermediate compared to chlorine. Consequently, the C-F bond is often more labile in SNAr reactions than the C-Cl bond.

Expected Outcome: Based on general principles, the C4 position is electronically more activated (para to the nitrogen). However, the superior ability of fluorine to stabilize the intermediate via induction could favor attack at C5. Without direct experimental evidence, it is plausible that reactions could yield a mixture of both 4-substituted-5-fluoro-2-methylpyridine and 5-substituted-4-chloro-2-methylpyridine products. The precise outcome will likely depend on the nature of the nucleophile, solvent, and reaction temperature.

Figure 1. Competing SNAr pathways for this compound.

Experimental Protocols

The following are generalized protocols for reacting this compound with common classes of nucleophiles. Researchers must optimize these conditions and perform careful analysis (e.g., NMR, LC-MS) to determine the yield and regioselectivity of the specific transformation.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the synthesis of N-substituted aminopyridine derivatives.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or Dioxane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the base (2.0 eq).

-

Purge the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add the anhydrous solvent via syringe to achieve a suitable concentration (e.g., 0.1 - 0.5 M).

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Heat the reaction mixture to a temperature between 80 °C and 150 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by pouring the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate and characterize the product(s).

Protocol 2: Reaction with Oxygen Nucleophiles (Alkoxylation/Phenoxylation)

This protocol outlines a general procedure for synthesizing alkoxy- or phenoxy-pyridine derivatives.

Materials:

-

This compound (1.0 eq)

-

Alcohol or Phenol (1.2 - 2.0 eq)

-

Strong Base (e.g., NaH, KOtBu, 1.2 eq)

-

Anhydrous polar aprotic solvent (e.g., THF, DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, inert-atmosphere flask containing a magnetic stir bar, add the alcohol or phenol (1.2 - 2.0 eq) and anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the strong base (e.g., NaH) portion-wise to form the corresponding alkoxide or phenoxide. Stir for 20-30 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide/phenoxide solution.

-

Allow the reaction to warm to room temperature and then heat to 60-120 °C, stirring until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution or water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Data Presentation

As no specific experimental data could be located, the following table is presented as a template for researchers to populate with their own results. It is crucial to determine the ratio of isomers formed.

| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Product(s) (Ratio C4-Nu : C5-Nu) | Yield (%) |

| e.g., Morpholine | K₂CO₃ | DMSO | 120 | 12 | Data to be determined | Data to be determined |

| e.g., Sodium Methoxide | N/A | MeOH | 80 | 6 | Data to be determined | Data to be determined |

| e.g., Thiophenol | Cs₂CO₃ | DMF | 100 | 8 | Data to be determined | Data to be determined |

Table 1. Template for Recording SNAr Reaction Data.

General Experimental Workflow

The logical flow for performing and analyzing an SNAr reaction on this substrate is outlined below.

Figure 2. General workflow for SNAr reaction, purification, and analysis.

Conclusion

The nucleophilic aromatic substitution of this compound presents an interesting case for studying regioselectivity in SNAr reactions. While general principles provide a framework for predicting potential outcomes, empirical data is required to establish the definitive reactivity of this substrate. The protocols and guidelines presented here offer a solid foundation for researchers to begin their investigations into the functionalization of this versatile pyridine building block. Careful execution and rigorous analytical characterization will be essential to elucidate the reaction pathways and develop robust synthetic methods.

Application Notes and Protocols for Sonogashira Coupling of Substituted Chloropyridines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction of substituted chloropyridines. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of a wide array of functionalized pyridine derivatives. Given the inherent lower reactivity of chloropyridines compared to their bromo or iodo counterparts, careful selection of reaction parameters is crucial for successful coupling.

Introduction

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[1] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules.[1] However, the C-Cl bond in chloropyridines is significantly stronger and less reactive, presenting a challenge for standard Sonogashira conditions. Recent advancements in catalyst design, particularly the use of specialized ligands and N-heterocyclic carbenes (NHCs), have enabled the efficient coupling of these less reactive substrates.[2][3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize various successful Sonogashira coupling reactions of substituted chloropyridines and related chloro-heterocycles with terminal alkynes. These examples highlight the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.

Table 1: Sonogashira Coupling of Substituted Chloropyridines

| Entry | Chloropyridine Substrate | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-5-chloro-3-bromopyridine¹ | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85[4] |

| 2 | 2-Amino-3-chloropyrazine² | Various Terminal Alkynes | Pd catalyst (3) | - | - | - | - | 150 (MW) | 0.33 | Good[5] |

¹Note: In this example, the more reactive C-Br bond undergoes coupling. ²Note: Specific yield data was not provided in the abstract, but the protocol was reported as successful for a range of substrates under microwave conditions.

Table 2: General Conditions for Sonogashira Coupling of Aryl Chlorides (Applicable to Chloropyridines with Optimization)

| Entry | Aryl Chloride | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] (ppm levels) | - | None | Water (catalytic) | EtOH | 80 | 16 | High |

| 2 | Various Aryl Chlorides | Phenylacetylene | PdCl₂(NHC)L₂ (L=Pyridine or PPh₃) | - | - | Cs₂CO₃ | Dioxane | 120 | 12-24 | Good to Excellent[2] |

Experimental Protocols

Below are detailed experimental protocols for key Sonogashira coupling reactions. These can be adapted for various substituted chloropyridines with appropriate optimization.

Protocol 1: General Procedure for Sonogashira Coupling of a Substituted Chloropyridine (Adapted from Aryl Halide Protocols)

This protocol is a general guideline and may require optimization for specific chloropyridine substrates.

Materials:

-

Substituted chloropyridine (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Ligand (e.g., PPh₃, XPhos, SPhos, if required, 4-10 mol%)

-

Base (e.g., Et₃N, DIPA, Cs₂CO₃, 2-3 equiv.)

-

Anhydrous, degassed solvent (e.g., DMF, THF, Dioxane, Toluene)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted chloropyridine, palladium catalyst, copper(I) iodide, and ligand (if used).

-

Add the anhydrous, degassed solvent, followed by the base.

-

Stir the mixture for 10-15 minutes at room temperature.

-

Add the terminal alkyne via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and catalyst residues.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Sonogashira Coupling of a Chloro-heterocycle

Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.[5]

Materials:

-

Chloro-heterocycle (e.g., 2-amino-3-chloropyrazine, 1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Base (e.g., Et₃N, 2.0 mmol)

-

Solvent (e.g., DMF or Dioxane, 3-5 mL)

Procedure:

-

In a microwave reaction vial, combine the chloro-heterocycle, palladium catalyst, and copper(I) iodide.

-

Add the solvent and the base.

-

Add the terminal alkyne.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling

Caption: Catalytic cycle of the Sonogashira coupling.

Experimental Workflow for Sonogashira Coupling

Caption: General experimental workflow for Sonogashira coupling.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]

- 4. scirp.org [scirp.org]

- 5. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]

Purification of 4-Chloro-5-fluoro-2-methylpyridine by Column Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-Chloro-5-fluoro-2-methylpyridine using column chromatography. The provided methodologies are based on established principles for the separation of halogenated pyridine derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for the development of an effective purification strategy. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | PubChem |

| Molecular Weight | 145.56 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 169750-95-2 | PubChem |

| Predicted XlogP | 2.0 | [2] |

| Appearance | Expected to be a liquid or low-melting solid | General knowledge |

| Polarity | Moderately polar | Based on predicted XlogP and structure |

The predicted XlogP value of 2.0 suggests that this compound possesses moderate polarity, making it amenable to purification by normal-phase column chromatography.

Chromatographic Purification Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using standard laboratory equipment.

Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier |

| Silica Gel | 60 Å, 230-400 mesh | Standard laboratory suppliers |

| Hexane | ACS Grade or higher | Standard laboratory suppliers |

| Ethyl Acetate | ACS Grade or higher | Standard laboratory suppliers |

| Triethylamine | Reagent Grade | Standard laboratory suppliers |

| This compound | Crude mixture | N/A |

| Glass column | Appropriate size for the scale of purification | Standard laboratory suppliers |

| Thin Layer Chromatography (TLC) plates | Silica gel coated | Standard laboratory suppliers |

| Collection tubes/flasks | Standard laboratory suppliers |

Experimental Workflow

The overall workflow for the purification process is depicted in the diagram below.

Caption: Workflow for the purification of this compound.

Detailed Methodology

2.3.1. Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine an appropriate mobile phase system using TLC. A starting point for the mobile phase can be a mixture of hexane and ethyl acetate. For a similar compound, 4-chloro-5-fluoro-2-methylpyrimidine, a mobile phase of 10% ethyl acetate in hexane resulted in an Rf value of 0.26.[3] This suggests a good starting point for the target compound.

-

Procedure:

-

Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 hexane:ethyl acetate ratio).

-

Visualize the spots under UV light.

-

Adjust the mobile phase composition to achieve an Rf value of approximately 0.2-0.3 for the target compound. This will ensure good separation on the column.

-

To mitigate potential peak tailing due to the basic nature of the pyridine, consider adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.

-

2.3.2. Column Preparation

-

Procedure:

-

Select a glass column with a diameter and length appropriate for the amount of crude material to be purified. A general rule is to use a silica gel to crude material ratio of 30:1 to 50:1 by weight.

-

Prepare a slurry of silica gel in the chosen mobile phase (hexane).

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

-

2.3.3. Sample Loading

-